N,N-Diallyl-5-methoxytryptamine

Psychopharmacology Structure-Activity Relationship Human Self-Experiment

Forensic and academic labs require authenticated reference standards of 5-MeO-DALT (CAS 928822-98-4) for developing and validating GC-MS/LC-MS/MS methods targeting this specific NPS in biological matrices. Using the unsubstituted parent scaffold (DALT) or other 5-substituted analogs introduces quantitative inaccuracies due to critical differences in receptor binding (5-HT1A Ki 10-80 nM, 5-HT2A Ki 730 nM), CYP1A2-mediated metabolism, and in vivo potency (ED50 = 1.2 mg/kg). - Certified reference material ensures unambiguous identification and quantification of 5-MeO-DALT in forensic casework. - Enables precise SAR studies on serotonergic receptor systems, eliminating inter-batch variability that confounds comparative pharmacological profiling. - Serves as a validated probe for DMPK investigations of CYP1A2 inhibition and metabolism, comparable to fluvoxamine. Supplied with comprehensive analytical documentation to support regulatory compliance and method validation.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
CAS No. 928822-98-4
Cat. No. B585178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diallyl-5-methoxytryptamine
CAS928822-98-4
Synonyms5-Methoxy-N,N-di-2-propen-1-yl-1H-indole-3-ethanamine;  5-Methoxy DALT; 
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C
InChIInChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3
InChIKeyHGRHWEAUHXYNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5-MeO-DALT: Serotonergic Research Chemical


N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT, CAS 928822-98-4) is a synthetic tryptamine derivative belonging to the N,N-diallyltryptamine (DALT) scaffold, first synthesized and described by Alexander Shulgin in 2004 [1]. Structurally, it is an analog of the neurotransmitter serotonin (5-hydroxytryptamine), featuring a 5-methoxy substitution on the indole ring and two allyl groups on the terminal amine. 5-MeO-DALT is primarily utilized as a reference standard in forensic toxicology and as a pharmacological probe in academic research investigating serotonergic receptor systems, particularly 5-HT1A and 5-HT2A mediated signaling [2].

Forensic Reference Standard
Certified reference material for analytical method development in forensic toxicology research
Serotonergic Receptor Probe
Defined 5-HT1A and 5-HT2A affinity profile for structure-activity relationship studies

5-MeO-DALT Substitution Limitations


Substitution of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) with its unsubstituted parent scaffold, N,N-Diallyltryptamine (DALT), or with other 5-substituted DALT derivatives is not scientifically valid. These compounds exhibit profound quantitative differences in their pharmacological and behavioral profiles. Specifically, the 5-methoxy moiety critically alters human psychoactive potency, as well as in vitro receptor binding affinities and functional activities at key serotonergic targets, including 5-HT1A and 5-HT2A receptors [1]. Furthermore, the 5-methoxy group modifies the metabolic pathway and the cytochrome P450 (CYP) isoenzyme inhibition profile, introducing a unique CYP1A2 liability not observed with the parent compound [2]. Consequently, experimental outcomes—ranging from receptor activation to in vivo behavioral responses and drug-drug interaction potential—are strictly dependent on the specific 5-substituent, rendering simple interchange scientifically inappropriate.

Target
5-MeO-DALT (5-methoxy substituted)
Possible Substitutes
DALT (unsubstituted), other 5-substituted DALT analogs
Risk 1
5-methoxy moiety alters receptor affinity profile; 5-HT1A and 5-HT2A binding context may not transfer across analogs.
Risk 2
Metabolic pathway diverges: CYP1A2 is recruited as a major route, absent in parent DALT.
Risk 3
CYP1A2 inhibition liability unique to 5-MeO-DALT; drug-drug interaction study context may differ.

5-MeO-DALT Evidence Comparison


Human Psychoactive Potency: 5-MeO-DALT vs. DALT

In self-experiments reported by Shulgin, the threshold for discernible psychoactive effects with 5-MeO-DALT was observed at a dose range of 12-20 mg [1]. In contrast, the unsubstituted parent compound DALT produced few discernible effects even at a significantly higher dose range of 42-80 mg [1]. This represents a qualitative and quantitative difference in human potency, where the 5-methoxy derivative is active at doses approximately 3.5- to 4-fold lower than the unsubstituted scaffold.

Human psychoactive potency
Head-to-head
5-MeO-DALT: 12-20 mg active dose
DALT: 42-80 mg minimal effect
~3.5- to 4-fold lower dose
5-methoxy substitution substantially alters potency; DALT may not provide equivalent experimental outcomes.
Human self-experiment data; oral route.
Psychopharmacology Structure-Activity Relationship Human Self-Experiment

5-HT2A Receptor Affinity vs. Analogues

In a comprehensive screen of 45 receptor and transporter binding sites, 5-MeO-DALT displayed a Ki value of 730 nM for the 5-HT2A receptor, which is the primary target associated with hallucinogenic effects [1]. This affinity is markedly lower (higher Ki) compared to other ring-substituted DALT derivatives: 5-fluoro-DALT exhibited a Ki of 250 nM, and 4-acetoxy-DALT exhibited a Ki of 290 nM at the same receptor [1]. This data indicates that 5-MeO-DALT is a less potent binder of 5-HT2A relative to these specific analogs.

5-HT2A Receptor Affinity
Head-to-head
Ki 5-MeO-DALT = 730 nM
Ki 5-F-DALT = 250 nM
Ki 4-AcO-DALT = 290 nM
Lower 5-HT2A affinity relative to other 5-substituted analogs; select based on target engagement potency window.
Radioligand binding, human cloned receptors.
Receptor Pharmacology Radioligand Binding Serotonin Receptors

5-HT1A Receptor Affinity vs. DALT

The 5-methoxy substitution significantly enhances affinity for the 5-HT1A receptor. 5-MeO-DALT and other 5-substituted analogs were reported to have affinities in the 10-80 nM range for 5-HT1A receptors, whereas the affinity of the unsubstituted parent compound DALT was lower at approximately 100 nM [1]. This places 5-MeO-DALT within a 2- to 10-fold higher affinity bracket relative to DALT at this critical neuromodulatory receptor.

5-HT1A Affinity
Class-level
5-substituted DALT class: Ki 10-80 nM
DALT: Ki ~100 nM
Enhanced 5-HT1A affinity relative to parent; class-level inference supports 5-HT1A-driven modulation context.
Data to verify for exact 5-MeO-DALT affinity.
Receptor Pharmacology 5-HT1A Affinity Comparison

Head Twitch Response (HTR) Potency

The head twitch response (HTR) in mice is a well-established behavioral proxy for hallucinogenic potential mediated by 5-HT2A receptor activation. In this assay, 5-MeO-DALT induced the HTR with an ED50 of 1.2 mg/kg (0.77-1.9 95% CI) [1]. Its potency was intermediate among active DALT derivatives, with the following rank order: 4-acetoxy-DALT (ED50 = 0.14 mg/kg) > 5-fluoro-DALT (ED50 = 0.77 mg/kg) > 5-MeO-DALT (ED50 = 1.2 mg/kg) > 4-hydroxy-DALT (ED50 = 2.4 mg/kg) > DALT (ED50 = 4.7 mg/kg) > 5-bromo-DALT (ED50 = 6.3 mg/kg) [1].

Head Twitch Response (HTR)
Head-to-head
ED50 rank: 4-AcO-DALT (0.14) > 5-F-DALT (0.77) > 5-MeO-DALT (1.2) > 4-HO-DALT (2.4) > DALT (4.7) > 5-Br-DALT (6.3) mg/kg
Intermediate in vivo behavioral potency; rank-order selection for 5-HT2A-mediated behavioral studies.
C57BL/6J mice, i.p., 95% CI: 0.77-1.9.
Behavioral Pharmacology In Vivo 5-HT2A Head Twitch Response

CYP450 Metabolism vs. DALT

The primary cytochrome P450 (CYP) isoenzymes responsible for the metabolism of 5-MeO-DALT and DALT differ. For DALT, the predominant enzymes are CYP2C19, CYP2D6, and CYP3A4 [1]. For 5-MeO-DALT, CYP1A2 is additionally and predominantly involved, along with CYP2C19, CYP2D6, and CYP3A4 [1]. This indicates that the introduction of the 5-methoxy group recruits CYP1A2 as a major metabolic pathway, which is not a primary route for the parent compound.

CYP450 Metabolism
Head-to-head
5-MeO-DALT: CYP1A2, 2C19, 2D6, 3A4
DALT: CYP2C19, 2D6, 3A4
CYP1A2 recruitment unique to 5-MeO-DALT; metabolic clearance context may differ from DALT.
Recombinant human CYP isoforms.
Drug Metabolism Cytochrome P450 CYP Isoenzymes In Vitro

CYP1A2 Inhibition vs. Fluvoxamine

5-MeO-DALT demonstrates potent inhibition of CYP1A2. In vitro, DALT family members were found to be strong inhibitors of CYP1A2 activity, with potency comparable to the clinical CYP1A2 inhibitor fluvoxamine [1]. Furthermore, this inhibition was confirmed in vivo; 5-MeO-DALT significantly reduced caffeine metabolism in rats, a direct measure of CYP1A2 activity [1]. This specific CYP1A2 inhibition liability is a distinguishing feature of the 5-methoxy-substituted compound.

CYP1A2 Inhibition
Head-to-head
5-MeO-DALT: potent CYP1A2 inhibitor, comparable to fluvoxamine in vitro; confirmed in vivo caffeine reduction.
CYP1A2 inhibition liability relevant for drug-drug interaction studies; probe substrate clearance may be altered.
Rat caffeine metabolism model.
Drug-Drug Interaction CYP Inhibition In Vitro In Vivo

5-MeO-DALT Application Scenarios


Forensic Toxicology Reference Standard

Forensic and clinical toxicology laboratories require authenticated reference standards of 5-MeO-DALT (CAS 928822-98-4) to develop and validate analytical methods (e.g., GC-MS, LC-MS/MS) for the detection and quantification of this specific new psychoactive substance (NPS) in biological matrices. As established in the evidence, 5-MeO-DALT exhibits unique metabolic pathways and CYP enzyme involvement compared to its parent compound DALT [1]. Its potent inhibition of CYP1A2 [2] also makes it a relevant compound for studying potential drug-drug interactions in forensic casework. The distinct in vivo HTR potency of 5-MeO-DALT (ED50 = 1.2 mg/kg) [3] further underscores its unique pharmacological identity among DALT derivatives, making a certified reference material essential for accurate identification and reporting.

Serotonergic Receptor Pharmacology Probe

Academic researchers investigating the structure-activity relationships (SAR) of tryptamines at serotonin receptors utilize 5-MeO-DALT as a defined pharmacological probe. Its well-characterized binding affinities, including a Ki of 730 nM at 5-HT2A and high affinity (10-80 nM) at 5-HT1A receptors [4], allow for precise comparative studies against other 5-substituted or N-alkylated tryptamines. The quantitative differences in receptor affinity and the intermediate in vivo HTR potency (ED50 = 1.2 mg/kg) [3] make it a valuable comparator for elucidating the roles of 5-HT2A and 5-HT1A in mediating behavioral responses. Procurement of the unsubstituted DALT or other analogs would not provide the same combination of receptor affinities and functional profile.

CYP450 Interaction & Metabolism Studies

Research groups focused on drug metabolism and pharmacokinetics (DMPK) or toxicology can employ 5-MeO-DALT as a model compound to study CYP1A2-mediated metabolism and inhibition. The evidence demonstrates that 5-MeO-DALT recruits CYP1A2 as a major metabolic pathway, unlike DALT [1], and acts as a potent CYP1A2 inhibitor both in vitro and in vivo, comparable to fluvoxamine [2]. This makes 5-MeO-DALT a specific tool for investigating the consequences of CYP1A2 engagement, including its impact on the clearance of co-administered probe substrates like caffeine. This application is uniquely enabled by the 5-methoxy group's influence on the compound's metabolic fate.

Application
Selection Property
Validation Focus
Forensic Toxicology Research Reference
Authenticated reference standard (CAS 928822-98-4)
Method selectivity for 5-MeO-DALT vs DALT and metabolites in biological matrices
Serotonergic Receptor SAR Studies
Defined 5-HT1A and 5-HT2A affinity profile
Comparative receptor binding and functional activity assays
CYP1A2 Interaction & Metabolism Research
CYP1A2-specific metabolic pathway and inhibition liability
Probe substrate clearance and inhibition potency in vitro / in vivo

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35 linked technical documents
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